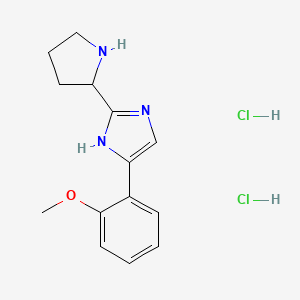
4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Vue d'ensemble
Description
The compound “4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” is a chemical compound with the CAS Number: 1354951-81-7. It has a molecular weight of 316.23 and its molecular formula is C14H19Cl2N3O . This compound is stored at room temperature and is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride”, is a topic of interest in medicinal chemistry. The pyrrolidine ring is a common feature in many bioactive compounds. The synthesis of these compounds can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions. For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives were synthesized, which were described as potent inhibitors of myeloid cell leukemia-1 (Mcl-1) protein .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” include a molecular weight of 316.23, a molecular formula of C14H19Cl2N3O, and it is stored at room temperature. It is in the form of a powder . Its InChI code is 1S/C14H17N3O.2ClH/c1-18-13-7-3-2-5-10(13)12-9-16-14(17-12)11-6-4-8-15-11;;/h2-3,5,7,9,11,15H,4,6,8H2,1H3,(H,16,17);2*1H .Applications De Recherche Scientifique
Pharmacophore Design in Kinase Inhibition
Compounds with substituted imidazole scaffolds, similar to 4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, have been highlighted as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is crucial in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds demonstrate their role in inhibiting the ATP pocket, crucial for kinase activity. This inhibition is vital in controlling inflammatory responses, offering potential therapeutic applications in diseases where inflammation plays a key role (Scior et al., 2011).
Applications in Chemical Synthesis and Biological Properties
Synthesis and Transformation of 4-Phosphorylated Derivatives
The review by Abdurakhmanova et al. (2018) focuses on the methods for synthesizing 4-phosphorylated 1,3-azoles, which include structures like imidazole derivatives. It covers the chemical properties and a wide range of applications, especially in the field of biological activities. The synthesis methods involve cross-coupling reactions, often employing catalysts, indicating the compound's role in complex synthesis procedures with potential biological implications. Notably, 4-phosphorylated derivatives are characterized by a variety of biological activities, highlighting their significance in drug design and pharmacology (Abdurakhmanova et al., 2018).
Applications in Sensing and Optical Materials
Biologically Significant Optical Sensors
Jindal and Kaur (2021) discuss the importance of compounds like imidazole derivatives in the creation of optical sensors and their biological applications. These derivatives are essential in the synthesis of sensory materials due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. Furthermore, the review highlights their use in a broad spectrum of medicinal applications, emphasizing their versatility and importance in both sensor technology and biomedicine (Jindal & Kaur, 2021).
Orientations Futures
The future directions for the study and application of “4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride” and similar compounds are vast. Pyrrolidine derivatives are of great interest in medicinal chemistry due to their presence in many bioactive compounds. Future research may focus on exploring new synthetic strategies, studying their biological activities, and designing new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-18-13-7-3-2-5-10(13)12-9-16-14(17-12)11-6-4-8-15-11;;/h2-3,5,7,9,11,15H,4,6,8H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYMQYRCCNDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N2)C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



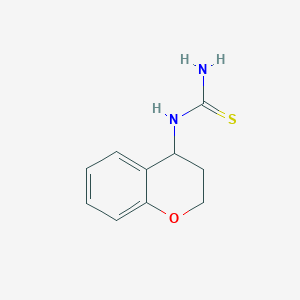
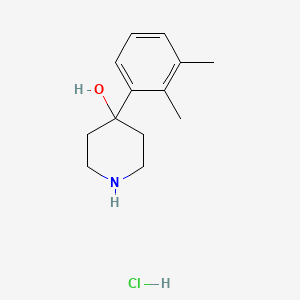

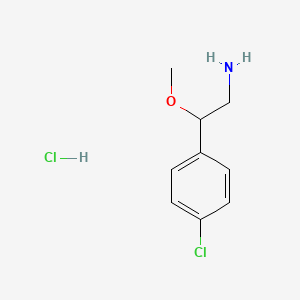



![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)

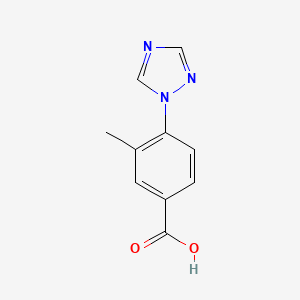
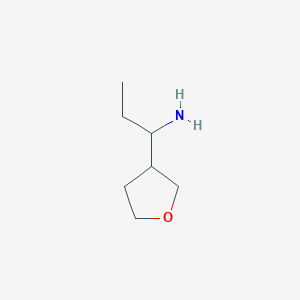

![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)